molecular formula C15H13NO2S B14365027 Benzyl 2-(methanethioylamino)benzoate CAS No. 90136-84-8

Benzyl 2-(methanethioylamino)benzoate

Cat. No.: B14365027
CAS No.: 90136-84-8
M. Wt: 271.3 g/mol
InChI Key: BESKPSMAEHZNBS-UHFFFAOYSA-N
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Description

Benzyl 2-(methanethioylamino)benzoate is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a benzoate moiety, with a methanethioylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(methanethioylamino)benzoate typically involves the esterification of 2-(methanethioylamino)benzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methanethioylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted benzoates.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 2-(methanethioylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(methanethioylamino)benzoate involves its interaction with specific molecular targets. The methanethioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: A related compound with similar ester functionality but lacking the methanethioylamino group.

    Methyl 2-(methanethioylamino)benzoate: Similar structure but with a methyl ester instead of a benzyl ester.

    Ethyl 2-(methanethioylamino)benzoate: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness

Benzyl 2-(methanethioylamino)benzoate is unique due to the presence of both the benzyl and methanethioylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

90136-84-8

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

benzyl 2-(methanethioylamino)benzoate

InChI

InChI=1S/C15H13NO2S/c17-15(18-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-11-19/h1-9,11H,10H2,(H,16,19)

InChI Key

BESKPSMAEHZNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC=S

Origin of Product

United States

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